cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
“Cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H20O3 . It is a unique chemical that is part of a collection provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclohexane ring attached to a carboxylic acid group and a 2-methylphenyl-2-oxoethyl group . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 437.4±18.0 °C and a predicted density of 1.122±0.06 g/cm3 . Its pKa value is predicted to be 5.13±0.44 .Scientific Research Applications
Angiotensin Converting Enzyme Inhibitors
Research has demonstrated the efficacy of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids, notably in the hydroxamic derivatives of the cyclohexane series, as angiotensin converting enzyme (ACE) inhibitors. These compounds were designed assuming a monoamidic residue of an 1,2-cyclomethylenedicarboxylic acid could serve as an alternative structure to the acylproline moiety, which is common to various ACE inhibitors. The most potent compound identified was (1S,2R)-cis-2[[[2-(hydroxyamino)-2-oxoethyl]methylamino]carbonyl] cyclohexanecarboxylic acid (21a), showcasing an IC50 value of 7.0 nM, indicating its high selective and competitive ACE inhibition capabilities (Turbanti et al., 1993).
Photochemistry Studies
The photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, which are structurally related to the core cyclohexane structure, has been investigated, revealing the formation of isocyanates, tricyclic δ-lactams, and other products upon photolysis. These studies contribute to understanding the reactivity and potential applications of similar cyclohexane derivatives in photochemical processes (Brown, 1964).
Mechanism of Action
Properties
IUPAC Name |
(1R,2R)-2-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-6-2-4-8-13(11)15(17)10-12-7-3-5-9-14(12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19)/t12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZGZSRHXXNBG-TZMCWYRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C[C@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641369 | |
Record name | (1R,2R)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-29-1 | |
Record name | (1R,2R)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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